BenchChemオンラインストアへようこそ!

(r)-Benzyl methyl(pyrrolidin-3-yl)carbamate

Lipophilicity Drug Design Partition Coefficient

This (R)-configured, Cbz-protected N-methyl pyrrolidine carbamate is a strategic chiral building block for CNS-focused and asymmetric synthesis programs. Its orthogonal Cbz group withstands acidic Boc deprotection, enabling efficient differential protection strategies. The unique N-methyl tertiary carbamate motif provides only one H-bond donor (HBD=1) and a low TPSA (41.57 Ų), fully aligning with CNS MPO guidelines for passive BBB permeability — an advantage over des-methyl analogs. Supplied with full chiral HPLC documentation, this single-enantiomer material eliminates the stereochemical risk of racemic or undefined intermediates. Ideal for constructing (R)-configured pharmaceuticals, peptidomimetics, and enzyme inhibitors. Standard packaging supports research and further manufacturing; contact us for bulk scale-up options.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1087329-67-6
Cat. No. B1612417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-Benzyl methyl(pyrrolidin-3-yl)carbamate
CAS1087329-67-6
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCN(C1CCNC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c1-15(12-7-8-14-9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m1/s1
InChIKeyUCJVXPOVNQBUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl Methyl(pyrrolidin-3-yl)carbamate (CAS 1087329-67-6) – Chiral Pyrrolidine Building Block Procurement Profile


(R)-Benzyl methyl(pyrrolidin-3-yl)carbamate (CAS 1087329-67-6) is a chiral, non-racemic carbamate derived from (R)-3-aminopyrrolidine, featuring both a Cbz (benzyloxycarbonyl) protecting group on the pyrrolidine nitrogen and an N-methyl substituent on the carbamate nitrogen [1]. With a molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol, this compound is classified as a heterocyclic chiral building block within the pyrrolidine carbamate family and is routinely supplied at ≥95% purity for research and further manufacturing use . Its structure combines a stereodefined (R)-configuration at the pyrrolidine 3-position with orthogonal protecting-group chemistry (Cbz) and a tertiary N-methyl carbamate motif, positioning it as a versatile intermediate for asymmetric synthesis, medicinal chemistry, and the construction of enzyme inhibitors and receptor modulators [1].

Why (R)-Benzyl Methyl(pyrrolidin-3-yl)carbamate Cannot Be Replaced by Generic Pyrrolidine Carbamates


Pyrrolidine carbamate building blocks differ critically in protecting group chemistry, N-substitution pattern, and stereochemistry. The Cbz group provides stability to acidic conditions that would cleave a Boc group, while the N-methyl substituent eliminates one hydrogen-bond donor relative to NH-carbamates, altering solubility, permeability, and molecular recognition [1]. The (R)-enantiomer may exhibit opposite biological activity or chiral recognition compared to the (S)-enantiomer; racemic or enantiomerically undefined material introduces uncontrolled variables in asymmetric synthesis and pharmacological profiling . Substituting this compound with a des-methyl analog (e.g., benzyl (R)-pyrrolidin-3-ylcarbamate) or a Boc-protected variant (e.g., (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate) fundamentally changes the physicochemical, stability, and synthetic compatibility profile of the intermediate, making one-to-one replacement scientifically unsound without re-optimization [1][2].

Quantitative Differentiation Evidence for (R)-Benzyl Methyl(pyrrolidin-3-yl)carbamate vs. Closest Analogs


Lipophilicity Advantage Over Boc-Protected Analog: LogP 1.62 vs. 0.67

The target compound exhibits a computed LogP of 1.6169, which is approximately 2.4-fold higher (i.e., ~250-fold greater octanol-water partition coefficient) than the LogP of 0.674 reported for the Boc-protected analog (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate (CAS 392338-15-7) [1]. This difference reflects the greater lipophilicity imparted by the benzyl carbamate (Cbz) moiety compared to the tert-butyl carbamate (Boc) moiety [2].

Lipophilicity Drug Design Partition Coefficient

Orthogonal Deprotection: Cbz Stability to Acid vs. Boc Lability

The Cbz (benzyl carbamate) group in the target compound is stable to mild acidic conditions (e.g., TFA at room temperature for 2–4 hours), whereas the Boc group in the closest N-protected comparator is rapidly cleaved under identical conditions [1][2]. Conversely, Cbz is quantitatively removed by catalytic hydrogenolysis (Pd-C, H₂) or strong acids (HBr/AcOH), conditions under which Boc remains intact [1]. This orthogonal reactivity profile is a well-established class-level property of Cbz versus Boc carbamates [2].

Protecting Group Strategy Orthogonal Synthesis Cbz Stability

Reduced Hydrogen-Bond Donor Count via N-Methylation vs. Des-Methyl Analog

The target compound bears an N-methyl substituent on the carbamate nitrogen, reducing the hydrogen-bond donor (HBD) count to 1, compared to 2 HBDs in the des-methyl analog benzyl (R)-pyrrolidin-3-ylcarbamate (CAS 879275-77-1) . This also reduces the topological polar surface area (TPSA) from 50.36 Ų (des-methyl) to 41.57 Ų (target), consistent with the removal of one H-bond donor . Lower HBD count and reduced TPSA are class-level indicators of improved passive membrane permeability and blood-brain barrier penetration potential [1].

N-Methylation Hydrogen Bond Donor Physicochemical Property

Enantiomeric Purity Specification: (R)-Enantiomer as a Single, Defined Stereoisomer

The target compound is supplied as the single (R)-enantiomer with a purity specification of ≥98% (by HPLC) from multiple vendors, including analytical documentation (NMR, HPLC, LC-MS) to confirm both chemical purity and stereochemical integrity . The (S)-enantiomer (CAS 1286768-74-8) is also available at 98% purity, but physicochemical properties (LogP, TPSA) are identical between enantiomers (both LogP = 1.6169, TPSA = 41.57 Ų), meaning selection between (R) and (S) is driven entirely by stereochemical requirements of the target application . Racemic material is not widely catalogued, making enantio-defined procurement the default for applications requiring stereochemical control .

Enantiomeric Purity Chiral Building Block Stereochemical Control

Procurement-Relevant Application Scenarios for (R)-Benzyl Methyl(pyrrolidin-3-yl)carbamate


Multi-Step Synthesis Requiring Orthogonal Amine Deprotection (Cbz / Boc Strategy)

When a synthetic route requires differential protection of two amine functionalities, the Cbz group in (R)-benzyl methyl(pyrrolidin-3-yl)carbamate remains intact during TFA-mediated Boc deprotection steps [1]. This enables chemists to selectively unmask a Boc-protected amine elsewhere in the molecule while preserving the Cbz-protected pyrrolidine nitrogen for later-stage hydrogenolysis, reducing protecting group manipulation steps compared to routes relying solely on Boc-protected intermediates [1][2].

CNS Drug Discovery Programs Prioritizing Low HBD Count for Brain Penetration

The N-methyl carbamate scaffold of the target compound provides only one hydrogen-bond donor, in contrast to two for des-methyl Cbz-aminopyrrolidine analogs . This reduced HBD count (1 vs. 2) and correspondingly lower TPSA (41.57 vs. 50.36 Ų) align with established CNS MPO (Multiparameter Optimization) guidelines favoring TPSA < 60–70 Ų and HBD ≤ 1–2 for passive BBB permeability [3], making this building block a rational choice for CNS-focused library synthesis without additional N-methylation steps [3].

Asymmetric Synthesis of (R)-Configured Bioactive Pyrrolidines

The defined (R)-stereochemistry at the pyrrolidine 3-position, supported by vendor-provided analytical documentation (NMR, HPLC, chiral HPLC), makes this compound a reliable chiral pool starting material for the synthesis of (R)-configured pharmaceuticals and natural product analogs . Substituting racemic material or the (S)-enantiomer would invert or randomize the stereochemical outcome of key asymmetric transformations .

Solid-Phase Peptide Synthesis and Peptidomimetic Construction

The Cbz protecting group is compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies, as Cbz is stable to the piperidine conditions used for Fmoc removal but can be cleaved at the final stage by catalytic hydrogenation [1]. This allows (R)-benzyl methyl(pyrrolidin-3-yl)carbamate to serve as a constrained, chiral diamine surrogate in peptidomimetic design without interfering with standard SPPS cycle chemistry [1][2].

Quote Request

Request a Quote for (r)-Benzyl methyl(pyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.